molecular formula C4H7N2O6P B14453760 Uracil monophosphate CAS No. 72758-50-0

Uracil monophosphate

Cat. No.: B14453760
CAS No.: 72758-50-0
M. Wt: 210.08 g/mol
InChI Key: KPYHRMNYOUGKKI-UHFFFAOYSA-N
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Description

Uracil monophosphate, also known as uridine monophosphate, is a nucleotide that plays a crucial role in the metabolism of cells. It is a pyrimidine nucleotide that is composed of a uracil base attached to a ribose sugar and a single phosphate group. This compound is an essential component of RNA and is involved in various biochemical processes, including the synthesis of nucleic acids and the regulation of enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uracil monophosphate can be synthesized through the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly specific and occurs under mild conditions, making it an efficient method for the production of this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the enzymes required for the synthesis of this compound, resulting in high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Uracil monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Uridine diphosphate, uridine triphosphate.

    Reduction: Dihydrothis compound.

    Substitution: 5-Fluorothis compound.

Scientific Research Applications

Uracil monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Uracil monophosphate exerts its effects by participating in various biochemical pathways. It is involved in the synthesis of RNA, where it pairs with adenine during transcription. Additionally, this compound regulates the activity of enzymes such as carbamoyl phosphate synthetase and aspartate transcarbamoylase in plants, and CPSase II in animals . These enzymes are crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Comparison with Similar Compounds

Uracil monophosphate is similar to other pyrimidine nucleotides such as cytidine monophosphate and thymidine monophosphate. it is unique in its ability to pair with adenine in RNA, whereas thymidine monophosphate pairs with adenine in DNA. Additionally, this compound is involved in the regulation of different enzymes compared to cytidine monophosphate and thymidine monophosphate .

List of Similar Compounds

Properties

72758-50-0

Molecular Formula

C4H7N2O6P

Molecular Weight

210.08 g/mol

IUPAC Name

phosphoric acid;1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O2.H3O4P/c7-3-1-2-5-4(8)6-3;1-5(2,3)4/h1-2H,(H2,5,6,7,8);(H3,1,2,3,4)

InChI Key

KPYHRMNYOUGKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)NC1=O.OP(=O)(O)O

Origin of Product

United States

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